
Metaxalone
概要
説明
メタキサロンは、スケラキシンというブランド名で販売されている筋肉弛緩薬です。主に、筋肉のひずみ、捻挫、その他の筋骨格系の状態によって引き起こされる痛みや不快感を軽減するために使用されます。 メタキサロンの正確な作用機序は十分に解明されていませんが、中枢神経系の抑制作用を伴うと考えられています .
製法
メタキサロンは、いくつかの方法で合成できます。一般的な方法の1つは、塩基の存在下で3,5-ジメチルフェノールと3-クロロ-1,2-プロパンジオールを反応させて、3-(3,5-ジメチルフェノキシ)プロパン-1,2-ジオールを生成することです。この中間体を次に、ポリアルキレングリコールの存在下で尿素と反応させてメタキサロンを得ます。 製品は、必要に応じて、鉱酸の存在下で酢酸エチル中で結晶化させることができます . 別の方法は、トリグリシジルイソシアヌレートとm-キシレノールを、非プロトン性極性溶媒と別の溶媒を含む溶媒混合物中で反応させ、続いて加熱することです .
準備方法
Metaxalone can be synthesized through several methods. One common method involves reacting 3,5-dimethyl phenol with 3-chloro-1,2-propane diol in the presence of a base to produce 3-(3,5-dimethylphenoxy)propane-1,2-diol. This intermediate is then reacted with urea in the presence of polyalkylene glycol to obtain this compound. The product can be optionally crystallized in ethyl acetate in the presence of a mineral acid . Another method involves the reaction of triglycidyl isocyanurate with m-xylenol in a solvent mixture comprising an aprotic polar solvent and another solvent, followed by heating .
化学反応の分析
メタキサロンは、以下のものを含むさまざまな化学反応を起こします。
酸化: メタキサロンは、特定の条件下で酸化される可能性がありますが、詳細な酸化経路は広く文書化されていません。
置換: メタキサロンの芳香環は、求電子置換反応を受ける可能性があります。
共結晶化: メタキサロンは、ニコチンアミド、サリチルアミド、4-ヒドロキシ安息香酸などの化合物と共結晶を形成することができ、その溶解度とバイオアベイラビリティを向上させます
科学研究アプリケーション
メタキサロンには、いくつかの科学研究アプリケーションがあります。
科学的研究の応用
Therapeutic Efficacy
Muscle Relaxation and Pain Management
Metaxalone is commonly prescribed for the relief of discomfort associated with acute muscle spasms. A double-blind study involving 200 patients demonstrated that this compound significantly improved symptoms in 69.6% of those treated compared to only 17.4% in the placebo group, indicating its effectiveness as a muscle relaxant . The study's results were statistically significant, reinforcing this compound's role in managing acute low-back pain and other musculoskeletal conditions.
Pharmacokinetics and Bioavailability
A recent bioequivalence study evaluated the pharmacokinetics of this compound in a crossover design involving 11 participants. The study found that this compound reached peak plasma concentrations approximately 3 hours post-dosing, with no major adverse events reported . This pharmacokinetic profile supports its use in clinical settings, as it indicates a predictable absorption pattern that is crucial for effective pain management.
Anti-Inflammatory Properties
Recent research has explored this compound's potential beyond muscle relaxation. A study investigating its effects on inflammatory cytokines revealed that this compound could suppress macrophage activity and decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 . This suggests that this compound may have applications in treating inflammatory conditions, although further research is needed to fully elucidate this mechanism.
Case Studies
Overdose and Toxicity Observations
While this compound is generally well-tolerated, cases of overdose have been documented. A report described three instances where patients exhibited severe symptoms such as muscular rigidity, tachycardia, and altered mental status following excessive intake . These cases underscore the importance of monitoring patients for adverse effects, particularly in overdose situations where supportive care may be necessary.
Serotonin Syndrome Association
Another critical aspect of this compound's application is its potential association with serotonin syndrome during overdose scenarios. Two cases highlighted this risk, where patients developed dysautonomia and hyperthermia after ingesting high doses of this compound alongside other substances . This emphasizes the need for healthcare providers to be vigilant regarding drug interactions and the potential for serious adverse reactions.
Formulation Innovations
Innovative formulations of this compound are being explored to enhance its therapeutic efficacy. For instance, a study on topical formulations combining this compound with diclofenac potassium demonstrated promising results for local drug delivery systems . Such advancements could lead to improved patient outcomes by targeting specific areas of pain while minimizing systemic side effects.
作用機序
メタキサロンの正確な作用機序は、十分に確立されていません。それは、中枢神経系の一般的な抑制作用を通じて作用すると考えられており、これは筋肉を弛緩させ、痛みを軽減するのに役立ちます。 メタキサロンは、緊張した骨格筋を直接弛緩させるわけではなく、鎮静作用を通じて作用する可能性があります .
類似の化合物との比較
メタキサロンは、シクロベンザプリンやチザニジンなどの他の筋肉弛緩薬としばしば比較されます。
類似化合物との比較
Metaxalone is often compared with other muscle relaxants such as cyclobenzaprine and tizanidine:
Cyclobenzaprine: Like this compound, cyclobenzaprine is used to treat muscle spasms.
Tizanidine: Tizanidine is another muscle relaxant that provides short-term relief from muscle spasms.
Methocarbamol: Another similar compound, methocarbamol, is used to relieve muscle pain and spasms.
This compound is unique in its relatively low incidence of side effects and its use in cocrystallization to improve drug properties .
生物活性
Metaxalone, an FDA-approved muscle relaxant, has garnered attention for its potential biological activities beyond muscle relaxation, particularly its effects on neuroinflammation and oxidative stress. This article synthesizes recent findings on the biological activity of this compound, emphasizing its mechanisms of action, clinical efficacy, and relevant case studies.
1. Inhibition of Monoamine Oxidase A (MAO-A)
this compound has been identified as an inhibitor of MAO-A, an enzyme involved in the metabolism of neurotransmitters. This inhibition is significant as it may contribute to this compound's neuroprotective effects. A study demonstrated that this compound reduced MAO-A activity and expression in HMC3 microglial cells stimulated with interleukin-1β (IL-1β), leading to decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6, while enhancing the expression of anti-inflammatory cytokines like IL-13 .
2. Antioxidant Properties
this compound exhibits antioxidant activity by modulating the expression of nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant response. In IL-1β-stimulated microglial cells, this compound treatment significantly increased Nrf2 levels and reduced malondialdehyde (MDA) levels, indicating a reduction in oxidative stress .
3. Modulation of Inflammatory Pathways
The drug's ability to revert the inflammatory phenotype induced by IL-1β was observed in a dose-dependent manner. This compound not only decreased NF-κB expression but also restored the levels of PPARγ and PGC-1α, which are crucial for anti-inflammatory responses .
Clinical Efficacy
A double-blind study involving 200 patients assessed the therapeutic efficacy of this compound compared to placebo. Results indicated that 69.6% of patients receiving this compound experienced marked or moderate improvement in symptoms related to muscle spasms and pain, compared to only 17.4% in the placebo group (p < 0.01). This highlights this compound's effectiveness as a muscle relaxant .
Table 1: Summary of Clinical Efficacy
Treatment Group | Marked/Moderate Improvement (%) | No Improvement (%) |
---|---|---|
This compound | 69.6 | 10.9 |
Placebo | 17.4 | 82.6 |
Case Studies
Case Study 1: Neuroinflammation and MAO-A Inhibition
In a laboratory study focusing on neuroinflammation, this compound was shown to significantly reduce inflammatory markers in microglial cells exposed to IL-1β. The treatment led to a marked decrease in TNF-α and IL-6 levels while increasing IL-13 expression, suggesting potential therapeutic applications for neurological disorders characterized by inflammation .
Case Study 2: Serotonin Syndrome Associated with Overdose
Two cases reported serotonin syndrome following overdose with this compound, highlighting its pharmacological effects on serotonergic pathways due to MAO-A inhibition. Symptoms included dysautonomia and hyperthermia, necessitating intensive medical intervention . These cases underscore the importance of monitoring for adverse effects associated with high doses.
Case Study 3: Immune Hemolytic Anemia
A recent case study documented a patient developing immune hemolytic anemia after taking this compound. Symptoms improved significantly after discontinuation of the drug, indicating a potential adverse reaction linked to its biological activity .
特性
IUPAC Name |
5-[(3,5-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8-3-9(2)5-10(4-8)15-7-11-6-13-12(14)16-11/h3-5,11H,6-7H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWZZHHPURKASS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2CNC(=O)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023269 | |
Record name | Metaxalone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Metaxalone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014798 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
BP: 223 °C at 1.5 mm Hg | |
Record name | METAXALONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3236 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Freely soluble in chloroform; soluble in methanol and 95% ethanol; practically insoluble in ether, Practically insoluble in water, 1.28e+00 g/L | |
Record name | METAXALONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3236 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Metaxalone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014798 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mechanism of action of metaxalone in humans has not been established, but may be due to general central nervous system depression., Metaxalone is a CNS depressant that has sedative and skeletal muscle relaxant effects. The precise mechanism of action of the drug is not known. The skeletal muscle relaxant effects of orally administered metaxalone are minimal and are probably related to its sedative effect. The drug does not directly relax skeletal muscle and, unlike neuromuscular blocking agents, does not depress neuronal conduction, neuromuscular transmission, or muscle excitability., The mechanism of action of metaxalone in humans has not been established, but may be due to general central nervous system depression. Metaxalone has no direct action on the contractile mechanism of striated muscle, the motor end plate or the nerve fiber. | |
Record name | Metaxalone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00660 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | METAXALONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3236 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to almost white crystalline powder, Crystals from ethyl acetate | |
CAS No. |
1665-48-1 | |
Record name | Metaxalone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1665-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metaxalone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001665481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metaxalone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00660 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | METAXALONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758703 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | METAXALONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170959 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Metaxalone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Metaxalone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.253 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METAXALONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NMA9J598Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | METAXALONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3236 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Metaxalone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014798 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
122 °C | |
Record name | Metaxalone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00660 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | METAXALONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3236 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Metaxalone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014798 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Is there evidence suggesting metaxalone interacts with specific neurotransmitter systems?
A1: Recent research suggests that this compound, at supratherapeutic concentrations, may exhibit serotonergic effects []. Cases of serotonin syndrome have been reported in patients taking this compound, particularly in combination with selective serotonin reuptake inhibitors (SSRIs) []. Further supporting this, in vitro studies have shown that this compound inhibits monoamine oxidase A (MAO-A), an enzyme involved in the breakdown of serotonin, at concentrations comparable to those reported in cases of serotonin toxicity [, ].
Q2: Does this compound have any effect on inflammatory processes?
A2: In vitro studies using mouse macrophage RAW264.7 cells indicate that this compound may possess anti-inflammatory properties []. Specifically, this compound was found to suppress the production of inflammatory cytokines like tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2) []. Additionally, this compound reduced the levels of cyclooxygenase (COX)-1 and COX-2 enzymes, which are involved in the inflammatory cascade []. This anti-inflammatory effect was further enhanced when this compound was combined with β-caryophyllene [].
Q3: What are the potential implications of this compound's MAO-A inhibition in a clinical setting?
A3: Clinicians should be aware of the potential for serotonin toxicity when prescribing this compound, especially in conjunction with other serotonergic drugs like SSRIs []. This risk might be elevated in overdose scenarios where this compound concentrations are high [].
Q4: Could this compound's anti-inflammatory effects extend to neurological conditions?
A4: A study using HMC3 microglial cells, key players in central nervous system inflammation, suggests this compound might have therapeutic potential for neurological disorders associated with neuroinflammation []. this compound was found to reduce pro-inflammatory cytokine release (TNF-α and IL-6) and increase anti-inflammatory cytokine IL-13 in these cells [].
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C12H13NO3, and its molecular weight is 221.24 g/mol.
Q6: Are there any spectroscopic data available for this compound?
A6: Yes, several studies utilize spectroscopic techniques for this compound characterization. Fourier transform infrared spectroscopy (FTIR) is commonly employed to identify functional groups and confirm the chemical structure of this compound []. Additionally, differential scanning calorimetry (DSC) is used to determine melting point and other thermal properties [, ]. These techniques are crucial for characterizing different crystalline forms of this compound, including polymorphs and cocrystals [, ].
Q7: Are there studies on the material compatibility and stability of this compound, its catalytic properties, or computational modeling approaches applied to this compound?
A7: The provided research papers primarily focus on pharmaceutical aspects of this compound, such as solubility enhancement, formulation development, analytical methods, and preclinical studies. They do not delve into material compatibility, catalytic properties, or computational modeling of this compound.
Q8: What are the challenges associated with formulating this compound into solid oral dosage forms?
A8: this compound exhibits poor aqueous solubility, poor flow properties, and low compressibility, making the formulation of solid oral dosage forms challenging []. These factors can lead to suboptimal bioavailability and difficulties in achieving desired drug release profiles [, ].
Q9: How can the solubility and bioavailability of this compound be improved?
A9: Several approaches have been explored to enhance the solubility and bioavailability of this compound. These include:
- Cocrystallization: Cocrystals of this compound with saccharin and lactic acid, prepared using the solvent evaporation method, showed improved solubility and dissolution rates compared to the original drug [].
- Melt Sonocrystallization: This technique yielded a melt sonocrystallized form of this compound with significantly enhanced solubility and faster dissolution than the original drug and cocrystals [].
- SoluMatrix™ Technology: This dry milling technology was used to develop a nanoformulated immediate-release tablet with improved dissolution properties [].
- Liquisolid Technique: this compound fast-disintegrating tablets (FDTs) prepared using the liquisolid technique with tween-80 and microcrystalline cellulose demonstrated enhanced solubility and dissolution [].
- Nanoemulsions: Nanoemulsion-loaded this compound formulations exhibited improved drug release profiles, potentially leading to enhanced bioavailability [, ].
- Nanosuspensions: this compound nanosuspensions prepared using media milling techniques showed significantly higher in vitro dissolution rates compared to conventional tablets, indicating improved solubility [].
Q10: Is there information available regarding the SHE (Safety, Health, and Environment) regulations concerning this compound?
A10: The provided research papers primarily focus on the pharmaceutical development and characterization of this compound, and they do not specifically address SHE regulations related to the compound.
Q11: What is the elimination half-life of this compound?
A11: The elimination half-life of this compound is reported to be approximately 4 hours [].
Q12: How is this compound eliminated from the body?
A12: While the research does not provide a detailed breakdown of this compound's excretion routes, it suggests that it is primarily eliminated through urine and feces [].
Q13: Are there any preclinical studies investigating the efficacy of this compound?
A13: The provided research includes preclinical data on this compound. One study investigated the pharmacokinetics of this compound in Beagle dogs using a validated LC-MS/MS method []. Another study employed a rat model to evaluate the pharmacokinetic profile of this compound using a similar LC-MS/MS approach [].
Q14: Is there evidence of resistance developing to this compound? Are there concerns regarding its long-term safety?
A14: The development of resistance to this compound is not discussed in the provided research. Similarly, the long-term safety profile of this compound is not extensively addressed in these papers.
Q15: Are there studies on targeted delivery of this compound, biomarkers for its efficacy, specific analytical techniques used in its analysis, or its environmental impact?
A15: The available research focuses on enhancing this compound's solubility and bioavailability through various formulation strategies. It does not delve into targeted drug delivery approaches, biomarkers for efficacy prediction, unique analytical techniques beyond conventional chromatography and spectroscopy, or the environmental impact of this compound.
Q16: How does the dissolution rate of this compound impact its bioavailability?
A16: As a poorly soluble drug, this compound's dissolution rate is a critical factor influencing its bioavailability [, ]. Slow dissolution can lead to reduced absorption and suboptimal therapeutic effects []. Therefore, enhancing the dissolution rate is crucial for improving its bioavailability and therapeutic efficacy [, ].
Q17: What analytical methods are commonly used to quantify this compound in biological samples?
A17: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection [, , ], diode array detection (DAD) [], and tandem mass spectrometry (LC-MS/MS) [, , , ], are frequently employed for the quantitative analysis of this compound in biological samples. These methods offer sensitivity, selectivity, and reproducibility for pharmacokinetic studies and bioanalysis.
Q18: Have these analytical methods been validated according to regulatory guidelines?
A18: Yes, several studies emphasize the validation of the developed analytical methods following guidelines set forth by the International Conference on Harmonization (ICH) [, , ]. These validations typically involve assessing parameters like linearity, accuracy, precision, specificity, sensitivity, and stability to ensure the reliability and reproducibility of the analytical data.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。